Brequinar sodium (6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinoline carboxylic acid sodium salt) is a synthetic, low-molecular-weight quinoline carboxylic acid analogue. [, , , ] It acts as a potent, reversible inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. [, , , ] Brequinar sodium has demonstrated significant immunosuppressive and antitumor activity in preclinical studies. [, , ]
Brequinar sodium exerts its effects primarily by inhibiting DHODH, a mitochondrial enzyme essential for de novo pyrimidine biosynthesis. [, , , , , ] This inhibition disrupts the conversion of dihydroorotate to orotate, leading to a depletion of pyrimidine nucleotides (UTP and CTP) required for DNA and RNA synthesis. [, , , ] The resultant inhibition of nucleic acid synthesis primarily affects rapidly proliferating cells, including tumor cells and lymphocytes, leading to its antitumor and immunosuppressive effects. [, , , , , ]
Studies suggest that Brequinar sodium exhibits a mixed inhibition mechanism with respect to both the substrate (dihydroorotate) and the cofactor (ubiquinone) of DHODH. [] It binds to a site distinct from the substrate or cofactor binding sites, causing conformational changes that inhibit enzyme activity. [, ] This unique binding site appears specific to the mammalian form of DHODH, explaining its selective toxicity towards mammalian cells. []
Further research has shown that Brequinar sodium may also inhibit cytidine deaminase activity, potentially contributing to its immunosuppressive effects, particularly when used in combination with cytidine. []
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: